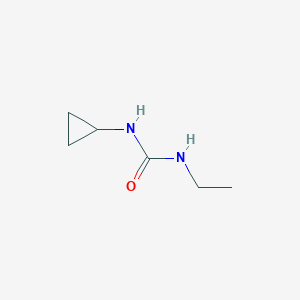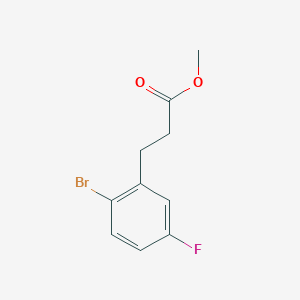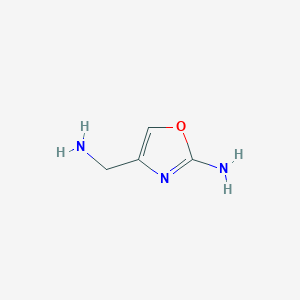![molecular formula C6H9NO B11924366 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene CAS No. 101960-34-3](/img/structure/B11924366.png)
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is a spiro compound characterized by a unique bicyclic structure that includes both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of 4-(2-chloroethyl)-5-methyl-2,4-dihydro-pyrazol-3-one with concentrated sulfuric acid, followed by dehydration . Another approach includes the reaction of fluorene-9-one azine with dimethyloxosulfonium methylide, yielding the spiro compound through a Corey–Chaykovsky reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the spiro structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the spiro structure .
Scientific Research Applications
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spiro structure allows for specific binding interactions, which can modulate biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 6-Phenyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-Benzyl-4-oxa-5-azaspiro[2.4]hept-5-ene
- 6-(4-Bromobutyl)-4-oxa-5-azaspiro[2.4]hept-5-ene
Uniqueness
6-Methyl-4-oxa-5-azaspiro[2.4]hept-5-ene is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This distinguishes it from other similar spiro compounds, which may have different substituents and, consequently, different properties and applications .
Properties
CAS No. |
101960-34-3 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14 g/mol |
IUPAC Name |
6-methyl-4-oxa-5-azaspiro[2.4]hept-5-ene |
InChI |
InChI=1S/C6H9NO/c1-5-4-6(2-3-6)8-7-5/h2-4H2,1H3 |
InChI Key |
RVDICDSZTKWNBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2(C1)CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


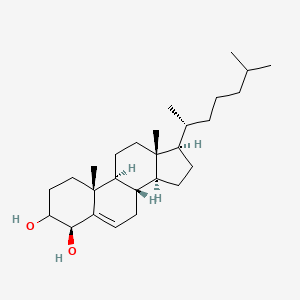

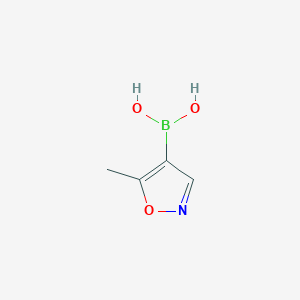
![7H-Pyrrolo[3,4-d]pyrimidine](/img/structure/B11924302.png)

![(NZ)-N-[3-methyl-3-(methylamino)butan-2-ylidene]hydroxylamine](/img/structure/B11924312.png)

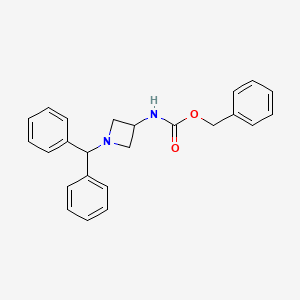
![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)
![1H-Pyrrolo[3,4-D]pyrimidin-4-OL](/img/structure/B11924343.png)
